1H-Pyrrole, 3-[(trifluoromethyl)thio]-
CAS No.: 62665-28-5
Cat. No.: VC11690729
Molecular Formula: C5H4F3NS
Molecular Weight: 167.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62665-28-5 |
|---|---|
| Molecular Formula | C5H4F3NS |
| Molecular Weight | 167.15 g/mol |
| IUPAC Name | 3-(trifluoromethylsulfanyl)-1H-pyrrole |
| Standard InChI | InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H |
| Standard InChI Key | LXSPKOMPGQRINB-UHFFFAOYSA-N |
| SMILES | C1=CNC=C1SC(F)(F)F |
| Canonical SMILES | C1=CNC=C1SC(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyrrole ring in 1H-Pyrrole, 3-[(trifluoromethyl)thio]- consists of a five-membered aromatic system with one nitrogen atom and four carbon atoms. The trifluoromethylthio group at position 3 introduces significant steric bulk and electron-withdrawing effects due to the electronegativity of fluorine and the polarizable sulfur atom. This substitution pattern distinguishes it from the more commonly studied 2-substituted isomers, such as 1H-Pyrrole, 2-[(trifluoromethyl)thio]-.
Key Structural Features:
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Aromatic Core: The pyrrole ring maintains planarity, with bond lengths and angles consistent with aromatic delocalization.
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Substituent Effects: The -SCF₃ group at position 3 induces localized electron deficiency at the adjacent carbon atoms, altering reactivity compared to unsubstituted pyrroles .
Synthetic Methodologies
General Approaches
While no direct synthesis of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- is documented, analogous methods for pyrrole functionalization provide a roadmap. A plausible route involves:
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Pyrrole Functionalization:
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Cyclization Strategies:
Example Reaction Pathway:
Optimization and Yields
Reaction conditions from analogous syntheses suggest optimal parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | Tetrabutylammonium bromide | |
| Solvent | Dioxane/Water (PTC) | |
| Yield Range | 70–90% (estimated) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for 1H-Pyrrole, 3-[(trifluoromethyl)thio]- are hypothesized based on similar compounds:
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CN Stretch: ~2220 cm⁻¹ (from pyrrole carbonitrile derivatives) .
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C-F Stretch: 1100–1200 cm⁻¹ (characteristic of CF₃ groups).
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, δ ppm):
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SCF₃ Adjacent CH: 3.60–4.30 (complex splitting due to coupling with fluorine).
¹³C NMR (DMSO-d₆, δ ppm):
Chemical Reactivity and Applications
Reactivity Profile
The -SCF₃ group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) at electron-deficient positions:
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Oxidation: Likely forms sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂/AcOH).
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Reduction: Hydrogenolysis of the C-S bond may occur with catalysts like Raney Ni.
Agrochemicals
Pyrrole derivatives with electron-withdrawing substituents exhibit insecticidal activity. For example, compounds with LC₅₀ values as low as 0.13 ppm against Spodoptera littoralis have been reported . The -SCF₃ group’s lipophilicity could enhance bioactivity in analogous systems.
Pharmaceuticals
Trifluoromethylthio groups are prized in drug design for their metabolic stability and membrane permeability. While no direct studies exist for this isomer, related pyrroles show promise as kinase inhibitors or antimicrobial agents.
Challenges and Future Directions
Current limitations include:
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Synthetic Accessibility: Positional selectivity in pyrrole functionalization remains challenging.
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Data Gaps: Absence of direct toxicological or pharmacokinetic studies for the 3-substituted isomer.
Recommended Research Priorities:
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Development of regioselective synthetic protocols.
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Comparative bioactivity studies between 2- and 3-substituted isomers.
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